Diosmetin 7-O-β-D-Glucoside
Description
Contextualization within Flavonoid Research
Flavonoids represent a diverse and widely distributed class of plant secondary metabolites, recognized for their significant presence in the human diet and their varied physiological and pharmacological activities. frontiersin.orgcas.cz These phenolic compounds share a common core structure consisting of a fifteen-carbon skeleton (C6-C3-C6), which gives rise to various subclasses, including flavones, flavanols, and isoflavones, based on structural variations in the heterocyclic C ring. frontiersin.org In nature, flavonoids are predominantly found not in their free aglycone form, but as glycosides, where one or more hydroxyl groups are attached to a sugar moiety. frontiersin.orgcas.cz
Diosmetin (B1670712) 7-O-β-D-glucoside is a specific type of flavonoid glycoside. cymitquimica.com Its structure consists of the aglycone diosmetin—a flavone (B191248)—linked at the 7-position to a β-D-glucose molecule via an O-glycosidic bond. cymitquimica.comfoodb.ca As a member of the flavone subclass, it has become a subject of interest in phytochemical and pharmacological research due to its natural occurrence and potential biological activities. cymitquimica.combiomolther.org
Table 1: Chemical and Structural Information for Diosmetin 7-O-β-D-Glucoside
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂O₁₁ |
| Molecular Weight | 462.4 g/mol |
| CAS Number | 20126-59-4 |
| Aglycone | Diosmetin |
| Glycosidic Moiety | β-D-glucose |
| Linkage Position | 7-O |
| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Solubility | Soluble in water and organic solvents like DMSO, Methanol, and Ethanol. cymitquimica.comchemfaces.combiocrick.com |
Data sourced from multiple references. cymitquimica.commedchemexpress.com
Significance of Glycosylated Flavonoids in Biological Systems
The attachment of a sugar unit, or glycosylation, is a crucial modification that significantly alters the physicochemical and biological properties of flavonoid aglycones. cas.cz Glycosylation generally increases the water solubility and stability of the flavonoid, which can influence its bioavailability and how it is metabolized in biological systems. cymitquimica.comsmolecule.com The presence of the sugar moiety can impact the molecule's ability to interact with cellular targets and transport systems.
The effect of glycosylation on bioactivity is complex and can vary depending on the specific flavonoid, the type of sugar, and the position of the glycosidic linkage. tandfonline.com While some in vitro studies have suggested that O-glycosylation can reduce certain activities like antioxidant or anti-inflammatory effects compared to the aglycone, this is not a universal rule. tandfonline.com In fact, O-glycosylation can enhance other biological benefits, such as antiallergic and antistress activities. tandfonline.com Furthermore, in vivo studies have demonstrated that flavonoid glycosides can exhibit similar or even greater biological activity than their corresponding aglycones, potentially due to factors like improved plasma levels and longer residence times in the body. tandfonline.com For instance, the glycoside diosmin (B1670713) is broken down by gut bacteria into its active aglycone, diosmetin, before being absorbed. biomolther.org This biotransformation is a critical step for its therapeutic effects.
Overview of this compound in Phytochemistry and Pharmacology
In the field of phytochemistry, this compound has been identified and isolated from a variety of plant sources. It is a natural product found in the flowers of Chrysanthemum morifolium, the aerial parts of Pogostemon cablin (Pogostemonis Herba), and in citrus fruits. cymitquimica.commedchemexpress.comnih.gov It has also been detected in other plants such as cornmint (Mentha arvensis), spearmint (Mentha spicata), and has been identified as a component of sugarcane molasses. foodb.cachemfaces.com The extraction and identification of this compound are often achieved through techniques like High-Performance Liquid Chromatography (HPLC). chemfaces.combiocrick.com
Pharmacological research has highlighted several potential biological activities for this compound. Studies have demonstrated its antioxidant, anti-inflammatory, and antiviral properties. cymitquimica.comsmolecule.commedchemexpress.com Research has shown it possesses potent activity against SARS-CoV-2 in both in vitro and in vivo models by inhibiting viral replication and modulating the inflammatory response. medchemexpress.comnih.gov Furthermore, it has been investigated for its cardioprotective effects, particularly its ability to suppress cardiac fibrosis by regulating processes like the endothelial-mesenchymal transition (EndMT) and endoplasmic reticulum (ER) stress. smolecule.comnih.gov
Table 2: Summary of Selected Research Findings on this compound
| Research Area | Key Findings | Model System | Reference(s) |
|---|---|---|---|
| Antiviral Activity | Showed potent activity against SARS-CoV-2, reducing viral loads and inflammatory cytokine expression. medchemexpress.comnih.gov | In vitro (BEAS-2B cells, RAW264.7 cells) and in vivo (hACE2 transgenic mice). medchemexpress.comnih.gov | medchemexpress.comnih.gov |
| Anti-inflammatory Activity | Reduced the production of inflammatory cytokines like IL-6 and TNF-α in SARS-CoV-2 infected cells. nih.gov Modulated macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.gov | In vitro (RAW264.7 macrophage cells) and in vivo (mice). nih.gov | nih.gov |
| Cardioprotective Effects | Suppressed cardiac fibrosis induced by isoprenaline. nih.gov Ameliorated endoplasmic reticulum (ER) stress and inhibited endothelial-mesenchymal transition (EndMT). nih.gov | In vivo (mice) and in vitro (cardiac microvascular endothelial cells). nih.gov | smolecule.comnih.gov |
| Antioxidant Activity | The compound has been noted for its antioxidant properties. cymitquimica.comchemfaces.comsmolecule.com | General citation, specific models vary. | cymitquimica.comchemfaces.comsmolecule.com |
| Anti-thrombotic Activity | Exhibited significant anti-thrombotic activity when combined with paeonol (B1678282) and 5-hydroxymethylfurfural (B1680220). medchemexpress.com | In vivo (zebrafish model). medchemexpress.comfrontiersin.org | medchemexpress.comfrontiersin.org |
Properties
Molecular Formula |
C₂₂H₂₂O₁₁ |
|---|---|
Molecular Weight |
462.4 |
Synonyms |
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Diosmetin 7 O β D Glucoside
Plant Sources and Distribution
Diosmetin (B1670712) 7-O-β-D-glucoside has been identified in a variety of plant species across several families. Its presence is notable in the flowers, leaves, and fruits of these plants. Key botanical sources include species within the Asteraceae, Lamiaceae, and Rutaceae families. For instance, it is found in the flowers of Chrysanthemum morifolium and has been reported in various citrus fruits. frontiersin.orgnih.gov The compound is also present in members of the Mentha genus, such as spearmint (Mentha spicata). nih.gov
Below is an interactive data table summarizing the plant sources of Diosmetin 7-O-β-D-Glucoside.
| Family | Genus | Species | Common Name | Plant Part |
| Asteraceae | Chrysanthemum | morifolium | Chrysanthemum | Flowers |
| Lamiaceae | Mentha | spicata | Spearmint | - |
| Lamiaceae | Mentha | arvensis | Cornmint | - |
| Rubiaceae | Galium | spp. | Bedstraw | - |
| Fabaceae | Cassia | spp. | Cassia | - |
| Apiaceae | Ferulopsis | hystrix | - | - |
| Rutaceae | Citrus | spp. | Citrus | Fruits |
Precursor Compounds and Enzymatic Steps in Biosynthesis
The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in a final glycosylation step. frontiersin.orgnih.gov
The biosynthesis originates with the amino acid L-phenylalanine. frontiersin.orgnih.gov The phenylpropanoid pathway involves a series of enzymatic reactions that convert phenylalanine into 4-coumaroyl-CoA, a key intermediate. nih.govresearchgate.net The primary enzymes in this initial sequence are:
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid. frontiersin.orgnih.gov
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce 4-coumaric acid. frontiersin.orgnih.gov
4-coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. frontiersin.orgnih.gov
This activated thioester, 4-coumaroyl-CoA, serves as the entry point into the flavonoid-specific pathway. wikipedia.org
The core flavonoid skeleton is assembled and modified by a series of enzymes that lead to the formation of diosmetin, the aglycone of this compound.
Chalcone (B49325) Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. wikipedia.orgnih.gov It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. frontiersin.orgwikipedia.org
Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) naringenin. frontiersin.orgresearchgate.net
Flavonoid 3'-hydroxylase (F3'H): This enzyme introduces a hydroxyl group at the 3' position of the B-ring of naringenin to form eriodictyol (B191197). nih.govresearchgate.net
Flavone (B191248) Synthase (FNS): FNS introduces a double bond into the C-ring of eriodictyol to create the flavone luteolin (B72000). frontiersin.orgresearchgate.net
Flavonoid 4'-O-methyltransferase (F4'OMT): This enzyme catalyzes the methylation of the 4'-hydroxyl group of luteolin to produce diosmetin. researchgate.net
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 7-hydroxyl group of the diosmetin aglycone. This reaction is catalyzed by a specific type of enzyme known as a UDP-glycosyltransferase (UGT). nih.govexpasy.org
Specifically, a Flavonoid 7-O-glucosyltransferase (F7GT) utilizes uridine (B1682114) diphosphate-glucose (UDP-glucose) as the sugar donor. nih.govresearchgate.net The enzyme transfers the glucosyl moiety from UDP-glucose to the 7-OH position of diosmetin, forming this compound. nih.gov Studies in citrus and chrysanthemum have identified specific UGTs capable of this reaction. For example, CsUGT76F1 from Citrus sinensis and CiUGT11 from Chrysanthemum indicum have been shown to effectively glycosylate diosmetin at the 7-position to form the final product. frontiersin.orgnih.gov In citrus, this 7-O-glucosylation is a crucial and initial step before the synthesis of more complex flavonoid disaccharides. nih.gov
Biotechnological Approaches for Production
Due to the commercial value and biological activities of flavonoids, there is significant interest in developing biotechnological methods for their production. Metabolic engineering strategies in both microorganisms and plants have been explored to produce this compound and its precursors. nih.gov
Microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, have been engineered to produce flavonoids. mdpi.com This involves introducing the entire biosynthetic pathway, from the initial phenylpropanoid enzymes to the final glycosyltransferases, into the host organism. sdu.edu.cnfrontiersin.org For instance, researchers have successfully produced diosmetin from hesperetin (B1673127) in engineered E. coli by expressing flavone synthase (FNS). researchgate.net The subsequent glycosylation step can be achieved by co-expressing a suitable Flavonoid 7-O-glucosyltransferase. frontiersin.org
Heterologous reconstruction of the pathway in plants is another promising approach. The entire biosynthetic pathway for diosmin (B1670713) (diosmetin 7-O-rutinoside), which includes this compound as an intermediate, has been successfully reconstituted in Nicotiana benthamiana. frontiersin.orgnih.gov This involved co-expressing ten genes, from phenylalanine ammonia-lyase to the final glycosyltransferases, allowing the plant to produce the target compounds without the need for external precursor feeding. nih.gov These synthetic biology approaches offer a sustainable and controlled alternative to extraction from natural plant sources. nih.gov
Advanced Methodologies for Isolation, Purification, and Structural Elucidation
Chromatographic Techniques for Separation and Purification
Chromatography is the cornerstone for the separation and purification of Diosmetin (B1670712) 7-O-β-D-Glucoside from plant extracts and biological samples. High-performance liquid chromatography (HPLC) and its variants are particularly well-suited for this purpose due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a primary tool for the detection and quantification of Diosmetin 7-O-β-D-Glucoside. Ultra-high performance liquid chromatography (UPLC), an evolution of HPLC that uses smaller particle-sized columns, offers even faster and more efficient separations.
Research has detailed UPLC-MS/MS methods for the determination of this compound in biological matrices like rat plasma. nih.govrsc.orgnih.gov These methods are characterized by their high selectivity and low limits of quantification, often in the nanogram per milliliter range. rsc.org The separation is typically achieved on a reversed-phase C18 column, which separates compounds based on their hydrophobicity. A gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile) and an acidified aqueous phase (often with formic acid) is employed to effectively resolve the compound from endogenous interferences. nih.govrsc.orgnih.gov
For detection, a UV detector can be set at the compound's absorption maximum (e.g., 345 nm), or for higher specificity and sensitivity, a tandem mass spectrometer (MS/MS) is used. researchgate.net
Table 1: Example of UPLC-MS/MS Parameters for Quantification of this compound
| Parameter | Specification |
|---|---|
| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) |
| Column | UPLC BEH C18 nih.govrsc.orgnih.gov |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in Water nih.govrsc.orgnih.gov |
| Elution Mode | Gradient nih.govrsc.orgnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.govrsc.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.govrsc.org |
While analytical HPLC is used for quantification, Semi-Preparative High-Performance Liquid Chromatography (SPHPLC) is the method of choice for isolating larger quantities of this compound for further research, such as structural elucidation or biological activity studies. SPHPLC utilizes larger columns and higher flow rates than analytical HPLC to handle greater sample loads. The principles of separation remain the same, typically relying on reversed-phase chromatography. Following crude extraction and preliminary fractionation (e.g., via column chromatography), SPHPLC provides the final purification step, yielding the compound with high purity (often >98%). phytopurify.com
Spectroscopic and Spectrometric Techniques for Structural Confirmation (e.g., NMR, MS, UV)
Once isolated, the identity and structure of this compound are confirmed using a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. Under positive electrospray ionization (ESI+), this compound typically forms a protonated molecule [M+H]+. nih.gov In tandem MS/MS experiments, this parent ion is fragmented, yielding product ions that offer structural clues. A characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the glucose unit (162 Da) and the formation of a fragment ion corresponding to the diosmetin aglycone. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the flavone (B191248) core, the methoxy (B1213986) group, and the protons of the β-D-glucose moiety. Similarly, the ¹³C NMR spectrum reveals the signals for all 22 carbons in the molecule. While a complete assigned spectrum for the glucoside is not detailed in the provided search results, data for the diosmetin aglycone is available and provides a reference for the flavonoid portion of the molecule. researchgate.net
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavone chromophore system. Flavones typically exhibit two major absorption bands: Band I (320-385 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm) related to the A-ring benzoyl system. In HPLC analysis, the detection wavelength is set near the maximum absorption (λmax) to achieve the highest sensitivity, with studies using wavelengths such as 345 nm. researchgate.net
Table 2: Spectroscopic and Spectrometric Data for this compound
| Technique | Observation | Interpretation |
|---|---|---|
| Mass Spectrometry (ESI-MS/MS) | Parent Ion [M+H]⁺: m/z 463.1. nih.govresearchgate.net Fragment Ion: m/z 301.0. nih.govresearchgate.net | Corresponds to the protonated molecule. Corresponds to the diosmetin aglycone after loss of the glucose unit. |
| ¹³C NMR (for Diosmetin aglycone) | A set of 16 signals corresponding to the flavonoid core. researchgate.net | Confirms the carbon skeleton of the aglycone portion. |
| UV Detection in HPLC | Strong absorbance at 345 nm. researchgate.net | Characteristic of the flavone chromophore, suitable for detection. |
Advanced Extraction Techniques from Complex Biological Matrices
The initial step of isolating this compound from its natural sources, such as the flowers of Chrysanthemum morifolium, involves extraction from the complex plant matrix. phytopurify.commedchemexpress.com While traditional methods like Soxhlet extraction are effective, they can be time-consuming and use large volumes of organic solvents. Modern, advanced extraction techniques offer greener and more efficient alternatives.
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates high localized pressure and temperature, disrupting the cell structure and enhancing the release of intracellular compounds into the solvent. UAE can significantly reduce extraction time and solvent consumption compared to conventional methods. Key parameters that are optimized include the solvent composition (e.g., ethanol/water ratio), temperature, sonication amplitude, and duration.
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the plant matrix. The polar molecules within the sample absorb microwave energy, leading to rapid, efficient, and uniform heating. This internal heat and pressure build-up cause the cell walls to rupture, facilitating the rapid diffusion of target compounds into the solvent. MAE is known for its high extraction efficiency, reduced processing time, and lower solvent usage. The main factors influencing MAE are microwave power, extraction time, solvent-to-solid ratio, and solvent type.
Pharmacological Activities and Pre Clinical Efficacy Studies of Diosmetin 7 O β D Glucoside
Anti-inflammatory Mechanisms in Experimental Models
The anti-inflammatory properties of Diosmetin (B1670712) 7-O-β-D-Glucoside have been demonstrated in several pre-clinical studies. The compound's ability to modulate key components of the inflammatory cascade, including pro-inflammatory mediators and critical signaling pathways, has been a central focus of this research.
Modulation of Pro-inflammatory Mediators (e.g., IL-6, TNF-α, COX-2, PGE2)
Diosmetin 7-O-β-D-Glucoside has been shown to effectively reduce the levels of key pro-inflammatory cytokines. In a murine model of acute pneumonia induced by SARS-CoV-2, administration of the compound led to a dose-dependent decline in inflammatory cytokine levels. medchemexpress.com Specifically, it was observed to reduce the expression of Interleukin-6 (IL-6). medchemexpress.com The aglycone form, diosmetin, has also been documented to decrease levels of IL-6 and Tumor Necrosis Factor-alpha (TNF-α) in various inflammatory models. nih.govnih.gov The inflammatory process often involves the upregulation of enzymes like Cyclooxygenase-2 (COX-2), which in turn leads to the production of Prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. nih.gov While direct studies on this compound's effect on COX-2 and PGE2 are limited, the broader anti-inflammatory profile of flavonoids suggests this is a plausible area of its activity. nih.govnih.gov
Impact on Signaling Pathways (e.g., NF-κB, MAPK)
Signaling pathways are crucial in transmitting inflammatory signals within cells. This compound has been found to interfere with these pathways. Research indicates that the compound can reduce the expression of the phosphorylated form of Nuclear Factor-kappa B (NF-κB) p65 subunit in a concentration-dependent manner. medchemexpress.com The NF-κB pathway is a primary regulator of the genetic expression of many pro-inflammatory mediators, including IL-6 and TNF-α. nih.govnih.gov The aglycone, diosmetin, has been extensively shown to inhibit the NF-κB signaling pathway. nih.govnih.govnih.gov Furthermore, diosmetin has been reported to downregulate the phospho-c-Jun N-terminal kinases (p-JNK) protein expression, which is a component of the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical cascade in the inflammatory response. nih.gov
Cellular and Animal Model Investigations
The anti-inflammatory effects of this compound have been validated in both cellular (in vitro) and animal (in vivo) models.
In vitro studies have utilized human bronchial epithelial cells (BEAS-2B) and mouse macrophage cells (RAW264.7) to demonstrate the compound's antiviral and anti-inflammatory activities. medchemexpress.com In a cardiac fibrosis model, primary cardiac microvascular endothelial cells (CMECs) were used to show that this compound could effectively regulate the endothelial-mesenchymal transformation, a process linked to inflammation and fibrosis. nih.gov
In vivo research has provided further evidence of its efficacy. In a study using H11-K18-hACE2 transgenic mice with SARS-CoV-2-induced acute pneumonia, this compound treatment improved inflammatory cell infiltration and reduced pathological scores and viral loads. medchemexpress.com Another study on cardiac fibrosis induced by isoprenaline in mice found that the compound could suppress the fibrotic process. nih.gov
Table 1: Summary of Experimental Models Investigating Anti-inflammatory Effects of this compound
| Model Type | Specific Model | Key Findings | Reference |
|---|---|---|---|
| In Vivo | SARS-CoV-2-induced acute pneumonia in H11-K18-hACE2 transgenic mice | Improved inflammatory cell infiltration; reduced pathological scores, viral loads, and levels of inflammatory cytokines. | medchemexpress.com |
| In Vivo | Isoprenaline-induced cardiac fibrosis in mice | Suppressed cardiac fibrosis and reduced levels of endothelial-mesenchymal transformation. | nih.gov |
| In Vitro | SARS-CoV-2-infected BEAS-2B cells | Exhibited strong antiviral activity. | medchemexpress.com |
| In Vitro | Mouse macrophage hACE2-expressing RAW264.7 cells | Showed low cytotoxicity and decreased apoptotic rates of infected cells. | medchemexpress.com |
| In Vitro | TGF-β1-induced primary cardiac microvascular endothelial cells (CMECs) | Effectively regulated endothelial-mesenchymal transformation and diminished collagen accumulation. | nih.gov |
Antioxidant Properties and Oxidative Stress Modulation
Beyond its anti-inflammatory actions, this compound and its related forms exhibit significant antioxidant properties. These compounds can counteract oxidative stress, a condition implicated in the pathology of numerous diseases, by directly neutralizing harmful reactive molecules and by bolstering the body's own antioxidant defenses.
Reactive Oxygen Species (ROS) Scavenging
Reactive Oxygen Species (ROS) are highly reactive molecules that can damage cells. nih.gov While direct studies on the ROS scavenging capacity of this compound are emerging, extensive research on its aglycone, diosmetin, demonstrates potent antioxidant activity. researchgate.netacs.org Diosmetin has been shown to effectively inhibit intracellular ROS generation. researchgate.netacs.org Studies on diosmetin-3-O-β-d-glucuronide, a major metabolite of diosmin (B1670713), also show a reduction in hydrogen peroxide levels, a type of ROS. mdpi.com The antioxidant effects of these related flavonoids are often attributed to their ability to modulate enzymes involved in ROS production rather than solely through direct scavenging. researchgate.netmdpi.com
Activation of Antioxidant Defense Systems (e.g., Nrf2-ARE Pathway, HO-1)
A key mechanism for combating oxidative stress is the activation of endogenous antioxidant systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of this defense. nih.gov When activated, Nrf2 translocates to the nucleus and initiates the transcription of numerous protective genes, including Heme oxygenase-1 (HO-1). nih.govresearchgate.net Studies on diosmetin have demonstrated that it can significantly increase the expression of both Nrf2 and its target gene HO-1. nih.govresearchgate.net This activation was observed in vitro in RAW264.7 and A549 cells. researchgate.net By upregulating the Nrf2/HO-1 pathway, diosmetin enhances the cell's ability to neutralize ROS and protect itself from oxidative damage. nih.govresearchgate.net
In Vitro and In Vivo Animal Studies
Pre-clinical studies utilizing both cell culture (in vitro) and animal models (in vivo) have been instrumental in characterizing the pharmacological profile of this compound and its aglycone, diosmetin.
In vitro, this compound itself has demonstrated potent antiviral activity against SARS-CoV-2 in BEAS-2B human bronchial epithelial cells. medchemexpress.com It has also been shown to decrease the apoptotic rates of SARS-CoV-2-infected mouse macrophage cells (RAW264.7). medchemexpress.com
The aglycone, diosmetin, has been investigated more extensively across a range of models. In vivo, studies in rats have been conducted to understand its metabolic fate, demonstrating rapid absorption and metabolism. regulations.gov In a zebrafish model, this compound, in combination with other compounds, showed significant anti-thrombotic activity. medchemexpress.com Further in vivo research using a mouse model of SARS-CoV-2-induced acute pneumonia found that the glucoside improved inflammatory cell infiltration and reduced viral loads. medchemexpress.com Studies on diosmetin in mouse models of diabetic nephropathy have shown it can protect against renal injury. frontiersin.org
The table below summarizes key findings from various pre-clinical models.
| Model Type | Model Name/Description | Compound Tested | Key Findings |
| In Vitro | BEAS-2B Cells (Human Bronchial Epithelial) | This compound | Exhibited strong antiviral activity against SARS-CoV-2. medchemexpress.com |
| In Vitro | RAW264.7 Cells (Mouse Macrophage) | This compound | Decreased apoptotic rates in SARS-CoV-2-infected cells. medchemexpress.com |
| In Vivo | Mouse Model | This compound | Improved SARS-CoV-2-induced acute pneumonia. medchemexpress.com |
| In Vivo | Zebrafish Model | This compound | Demonstrated significant anti-thrombotic activity. medchemexpress.com |
| In Vivo | Rat Model | Diosmetin | Showed rapid absorption and extensive metabolism post-oral administration. regulations.gov |
| In Vivo | Mouse Model (STZ-induced diabetic nephropathy) | Diosmetin | Attenuated renal injury by reducing oxidative stress and inflammation. frontiersin.org |
Anti-cancer Activities and Molecular Pathways
The anti-cancer properties of diosmetin, the active aglycone of this compound, have been a significant focus of research. nih.govrsc.org Studies have elucidated its ability to interfere with multiple processes critical to tumor development and progression, including cell proliferation, survival, and metastasis.
Inhibition of Cell Proliferation and Cell Cycle Arrest
Diosmetin has been shown to exert potent anti-proliferative effects in a variety of cancer cell types by inducing cell cycle arrest. researchgate.netresearchgate.net In human hepatocellular carcinoma (HCC) cells (Hep3B and HCCLM3), diosmetin treatment effectively inhibits cell growth. researchgate.net Similarly, in prostate cancer cells (LNCaP and PC-3), it acts as an anti-proliferative agent. nih.gov
The mechanism underlying this inhibition involves the modulation of key cell cycle regulatory proteins. In prostate cancer cells, diosmetin treatment leads to a marked decrease in the expression of cyclin D1, Cdk2, and Cdk4, which are crucial for the G0-G1 phase transition. nih.gov This is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitor p27Kip1. nih.gov In liver cancer and osteosarcoma cells, diosmetin induces cell cycle arrest at the G2/M phase. researchgate.netnih.gov
Induction of Apoptosis and Autophagy
Beyond halting proliferation, diosmetin actively promotes cancer cell death through the induction of apoptosis (programmed cell death). researchgate.net This pro-apoptotic effect has been observed in HCC, prostate cancer, and osteosarcoma cells. nih.govnih.govresearchgate.net The molecular mechanism often involves the mitochondria-mediated intrinsic apoptotic pathway. nih.gov Studies show that diosmetin treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio triggers the activation of the caspase cascade, evidenced by increased levels of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP). nih.gov
Furthermore, diosmetin has been found to modulate autophagy, a cellular self-degradation process. In HepG2 liver cancer cells, diosmetin induces apoptosis by regulating autophagy through the mammalian target of rapamycin (B549165) (mTOR) pathway. researchgate.net While autophagy can sometimes promote cell survival, in this context, its modulation by diosmetin contributes to the execution of cell death. researchgate.net
Anti-metastatic and Anti-angiogenic Effects
The spread of cancer to distant organs, or metastasis, is a major cause of mortality. A critical process enabling metastasis is angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Research has shown that diosmetin possesses both anti-metastatic and anti-angiogenic properties.
In a mouse model using B16F10 melanoma cells, diosmetin was found to suppress tumor progression and metastasis. researchgate.net It achieves this by potently inhibiting tumor angiogenesis. In vitro experiments using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that diosmetin inhibits their migration and ability to form tube-like structures, which are essential steps in angiogenesis. researchgate.net Furthermore, studies showed that diosmetin induces the normalization of tumor vasculature, partly by downregulating angiopoietin-2, a key regulator of vessel maturation. researchgate.net
Modulation of Key Oncogenic Signaling Pathways (e.g., PI3K/Akt/GSK-3β, Nrf2, NF-κB, STAT3)
The anti-cancer effects of diosmetin are underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/GSK-3β: The PI3K/Akt pathway is a central node for cell survival and proliferation signals. Bioinformatics and molecular docking analyses have identified Akt and Glycogen (B147801) Synthase Kinase 3β (GSK-3β) as core protein targets of diosmetin. nih.gov Experimental studies confirm that diosmetin can attenuate the Akt signaling pathway, thereby inhibiting downstream pro-survival signals. frontiersin.org
Nrf2: The Nrf2 pathway is the master regulator of the cellular antioxidant response. Diosmetin has been shown to modulate this pathway, for instance by activating Nrf2/HO-1 expression to prevent oxidative stress-induced injury. In some cancer contexts, however, such as non-small cell lung cancer, diosmetin can enhance the efficacy of chemotherapy via Nrf2 inhibition.
NF-κB: Nuclear Factor kappa B (NF-κB) is a key transcription factor involved in inflammation and cancer. The modulation of the Akt pathway by diosmetin is linked to the downstream regulation of NF-κB. frontiersin.orgnih.gov By attenuating Akt signaling, diosmetin can suppress the activation of NF-κB, thereby reducing the expression of inflammatory and pro-survival genes. frontiersin.org
STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation and survival. In human osteosarcoma cells (Saos-2 and U2SO), diosmetin has been shown to inhibit cell proliferation and induce apoptosis by specifically inhibiting the activation of the STAT3/c-Myc signaling pathway. nih.gov
The table below details the molecular targets of diosmetin.
| Signaling Pathway | Key Protein(s) Modulated | Effect of Modulation | Cancer Type(s) Studied |
| Cell Cycle Control | Cyclin D1, Cdk2, Cdk4, p27Kip1 | Inhibition/Upregulation | Prostate Cancer nih.gov |
| Apoptosis | Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP | Downregulation/Upregulation | Prostate, Liver, Osteosarcoma nih.govnih.govresearchgate.net |
| Autophagy | mTOR | Inhibition | Liver Cancer researchgate.net |
| Angiogenesis | Angiopoietin-2 | Downregulation | Melanoma researchgate.net |
| PI3K/Akt/GSK-3β | Akt, GSK-3β | Inhibition | General/Diabetic Nephropathy frontiersin.orgnih.gov |
| STAT3 | STAT3, c-Myc | Inhibition | Osteosarcoma nih.gov |
| NF-κB | NF-κB | Inhibition | General/Diabetic Nephropathy frontiersin.orgnih.gov |
Investigations in Various Cancer Cell Lines and Xenograft Models
The anti-neoplastic potential of diosmetin has been validated across a diverse panel of human cancer cell lines and in animal xenograft models. These studies provide a broad foundation for its potential therapeutic application.
Cancer Cell Lines Investigated:
Hepatocellular Carcinoma: HepG2, HCC-LM3, Hep3B researchgate.netresearchgate.netresearchgate.net
Prostate Cancer: LNCaP, PC-3 nih.gov
Osteosarcoma: Saos-2, U2SO nih.gov
Melanoma: B16F10 researchgate.net
Colorectal Cancer: SW480, SW620 (studied with Diosmetin 7-O-β-D-Glucuronide)
Breast Cancer researchgate.net
Endothelial Cells (Angiogenesis Model): HUVEC researchgate.net
In Vivo Animal and Xenograft Models:
Melanoma Xenograft Model: A B16F10 mouse melanoma model was used to demonstrate that diosmetin could delay tumor growth and suppress metastasis by inhibiting tumor angiogenesis. researchgate.net
Cardioprotective Effects in Pre-clinical Models
This compound, a natural flavonoid glycoside, has demonstrated significant therapeutic potential in pre-clinical models of cardiovascular disease. Research has particularly focused on its ability to counteract cardiac fibrosis, a pathological hallmark of many end-stage cardiovascular conditions. The compound's cardioprotective activities appear to be mediated through complex molecular pathways involving the regulation of cellular transformation and stress responses within the cardiac tissue.
Regulation of Endothelial-Mesenchymal Transformation (EndMT)
Endothelial-mesenchymal transformation (EndMT) is a critical process implicated in the development of cardiac fibrosis. Pre-clinical studies have shown that this compound can effectively suppress EndMT. In a cellular model using primary cardiac microvascular endothelial cells (CMECs) where EndMT was induced by transforming growth factor-β1 (TGF-β1), the compound successfully regulated this transformation. Treatment with this compound helped maintain the endothelial appearance and marker expression of the cells. Furthermore, it restored the tube formation capacity of CMECs and partially inhibited their migration, key functional outcomes indicating a reversal of the mesenchymal transition. This regulatory effect is partly attributed to the compound's ability to suppress the phosphorylation of Src, a key signaling protein involved in the EndMT pathway.
Amelioration of Endoplasmic Reticulum Stress (ER Stress)
Endoplasmic reticulum (ER) stress is known to induce EndMT and contribute to the pathology of cardiac fibrosis. This compound has been found to ameliorate ER stress in cardiac cells. The compound's activity was observed to impact all three branches of the unfolded protein response. Evidence from transmission electron microscopy showed improved organelle structure in treated cells. Additionally, treatment with the compound led to a reduction in the expression of key ER stress protein biomarkers, including glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). Molecular docking studies further support these findings, indicating that this compound binds effectively to markers associated with ER stress.
Impact on Cardiac Fibrosis and Hypertrophy Mechanisms
By intervening in the processes of EndMT and ER stress, this compound directly impacts the mechanisms of cardiac fibrosis. In a mouse model where cardiac fibrosis was induced by isoprenaline (ISO), administration of the compound suppressed the fibrotic process. This was evidenced by a reduction in the accumulation of collagen I and collagen III, which are major components of fibrotic tissue in the heart. The compound's ability to block EndMT via an Src-dependent pathway appears to be a crucial component of its anti-fibrotic effect. While direct studies on the glucoside's effect on hypertrophy are limited, the related aglycone, diosmetin, has been shown to protect against cardiac hypertrophy by modulating oxidative stress pathways, suggesting a potential area for further investigation.
Table 1: Pre-clinical Cardioprotective Effects of this compound
| Activity | Model System | Key Findings | Reference |
|---|---|---|---|
| Regulation of EndMT | TGF-β1-induced Cardiac Microvascular Endothelial Cells (CMECs) | Restored tube formation, partially inhibited cell migration, suppressed Src phosphorylation. | |
| Amelioration of ER Stress | Isoprenaline-induced fibrotic mice hearts; TGF-β1-induced CMECs | Reduced expression of GRP78 and CHOP; improved organelle structure. |
| Inhibition of Cardiac Fibrosis | Isoprenaline-induced fibrotic mice hearts | Suppressed cardiac fibrosis; diminished accumulation of collagen I and collagen III. | |
Antiviral Properties and Immunomodulation
Beyond its cardioprotective effects, this compound has emerged as a compound with potent antiviral and immunomodulatory activities. Pre-clinical research has highlighted its efficacy in models of viral-induced pneumonia, where it acts by both limiting viral propagation and reshaping the host immune response.
Inhibition of Viral Replication in Cellular Models
In vitro studies have demonstrated the strong antiviral activity of this compound against SARS-CoV-2. In BEAS-2B human bronchial epithelial cells, the compound exhibited an IC50 of 0.74 μM. In SARS-CoV-2-infected RAW264.7 macrophage cells, treatment with the compound significantly reduced viral replication and decreased cellular apoptosis. The antiviral mechanism involves the inhibition of SARS-CoV-2 gene expression. It has been shown to be more effective at inhibiting viral replication post-infection than at preventing initial viral penetration. Furthermore, it reduces the expression of viral nucleoprotein (NP) in a concentration-dependent manner.
Modulation of Macrophage Polarization
A key aspect of the immunomodulatory function of this compound is its ability to influence macrophage polarization. In the context of SARS-CoV-2 infection, the compound was found to reverse macrophage polarity from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype in RAW264.7 cells. This shift is crucial for resolving inflammation and mitigating tissue damage, such as acute lung injury seen in viral pneumonia. Mechanistically, this effect is achieved by targeting YTHDF1, which subsequently leads to the inactivation of the glycolysis-mediated NF-κB signaling pathway. This modulation helps to reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.
Table 2: Antiviral and Immunomodulatory Effects of this compound
| Activity | Model System | Key Findings | Reference |
|---|---|---|---|
| Antiviral Activity | SARS-CoV-2-infected BEAS-2B cells & RAW264.7 cells | Potent inhibition of viral replication (IC50 = 0.74 μM); reduced viral loads and expression of viral NP. | |
| Macrophage Polarization | SARS-CoV-2-infected RAW264.7 cells & mouse model of viral pneumonia | Reversed macrophage polarity from M1 to M2 phenotype; reduced inflammatory cytokine production (IL-6, TNF-α). |
| Mechanism of Action | Cellular and molecular analysis | Inhibited SARS-CoV-2 gene expression by targeting YTHDF1; inactivated glycolysis-mediated NF-κB pathway. | |
Table of Compounds
| Compound Name |
|---|
| C/EBP homologous protein (CHOP) |
| Collagen I |
| Collagen III |
| Diosmetin |
| This compound |
| Glucose-regulated protein 78 (GRP78) |
| IL-6 |
| Isoprenaline |
| TNF-α |
Anti-thrombotic Potential and Related Mechanisms
This compound, a naturally occurring flavonoid, has demonstrated notable anti-thrombotic activity in pre-clinical research. medchemexpress.commedchemexpress.cn Studies in zebrafish models have shown that this compound, particularly when combined with other natural products like Paeoniflorin (Pae) and 5-Hydroxymethylfurfural (B1680220) (5-HMF), possesses significant anti-thrombotic effects. medchemexpress.commedchemexpress.cn The mechanisms underlying this potential are multifaceted, involving the modulation of inflammatory processes, coagulation pathways, and critical metabolic cascades.
Inflammation is a critical contributor to the initiation and propagation of thrombosis. This compound exhibits potent anti-inflammatory activities which are linked to its anti-thrombotic potential. medchemexpress.com Research has demonstrated its ability to reduce the expression of pro-inflammatory cytokines such as IL-6 and the signaling molecule NF-κB p-p65, which are pivotal in the inflammatory response. medchemexpress.com The aglycone of its parent compound diosmin, diosmetin, has been shown to reduce the formation of neutrophil extracellular traps (NETs), which are web-like structures released by neutrophils that promote thrombus formation. nih.govresearchgate.net By mitigating these inflammatory signals, this compound can likely interfere with the recruitment and activation of inflammatory cells at the site of vascular injury, thereby reducing a key trigger for thrombosis.
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin (B1330869) clot. While direct evidence detailing the specific interactions of this compound with this cascade is still emerging, the anti-thrombotic properties of related flavonoids suggest a potential for modulation. nih.gov For instance, its parent compound, diosmin, has been noted for its anti-thrombotic properties, which are confirmed by changes in the protein composition of rats with venous thrombosis. nih.gov It is plausible that this compound may influence the activity of key clotting factors or enhance fibrinolytic pathways, contributing to a reduced propensity for thrombus formation. Further research is necessary to elucidate the precise molecular targets of this compound within the coagulation system.
Arachidonic acid metabolism leads to the production of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are powerful mediators of inflammation and platelet aggregation. mdpi.com Flavonoids as a class are known to inhibit arachidonic acid metabolism, often acting as dual inhibitors of prostaglandin and leukotriene formation. nih.gov This inhibition is a key mechanism for their anti-inflammatory and, by extension, anti-thrombotic effects. nih.gov By potentially modulating the enzymes in this pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), this compound could decrease the synthesis of pro-thrombotic agents like Thromboxane A2, a potent platelet aggregator, thereby hindering the initial steps of clot formation.
Anti-diabetic and Metabolic Regulation Studies in Animal Models
While pre-clinical research on the specific anti-diabetic effects of this compound is limited, extensive studies have been conducted on its aglycone, diosmetin. These studies provide significant insight into the potential therapeutic benefits for metabolic disorders. Diosmetin has been observed to possess strong anti-oxidant properties and has shown effectiveness in attenuating the effects of diabetes in streptozotocin (B1681764) (STZ)-induced diabetic animal models. nih.gov
In studies using diabetic KK-Ay mice, treatment with diosmetin significantly decreased blood glucose levels and increased serum insulin (B600854) concentrations. nih.gov The underlying mechanism for this improved glycemic control was found to be the modulation of glucose metabolism. nih.gov Specifically, diosmetin was shown to up-regulate the IRS/PI3K/AKT signaling pathway, which promotes glycogen synthesis and the translocation of glucose transporter 4 (GLUT4), enhancing glucose uptake into cells. nih.gov Furthermore, treatment of diabetic rats with diosmin, which is metabolized to diosmetin, led to glycemic control by increasing serum insulin and C-peptide levels, likely due to the promotion of pancreatic β-cell function. nih.gov
| Parameter | Observed Effect | Animal Model | Potential Mechanism | Source |
|---|---|---|---|---|
| Fasting Blood Glucose | Significantly Decreased | KK-Ay Diabetic Mice | Up-regulation of IRS/PI3K/AKT pathway | nih.gov |
| Serum Insulin | Increased | KK-Ay Diabetic Mice | Promotion of pancreatic β-cell function | nih.govnih.gov |
| Glycogen Synthesis | Promoted | KK-Ay Diabetic Mice | Activation of IRS/PI3K/AKT pathway | nih.gov |
| GLUT4 Translocation | Promoted | KK-Ay Diabetic Mice | Activation of IRS/PI3K/AKT pathway | nih.gov |
Diabetes is often associated with dyslipidemia and increased oxidative stress. nih.gov Studies on diosmin and its metabolite diosmetin have shown beneficial effects on these parameters. Oral administration of diosmin was found to reduce lipid peroxidation in diabetic rats, highlighting its antioxidant capabilities. nih.gov In high-fat diet and STZ-induced diabetic rats, related citrus flavonoids demonstrated the ability to attenuate hyperglycemia-mediated oxidative stress. semanticscholar.org In obese and insulin-resistant mice, the administration of hydroxytyrosol, another phenol, reduced serum triglycerides and the LDL/HDL ratio. mdpi.com These findings suggest that the broader class of compounds, including diosmetin, can mitigate oxidative damage and improve lipid profiles, which are crucial aspects of managing diabetic complications. nih.govmdpi.com
| Compound | Parameter | Observed Effect | Animal Model | Source |
|---|---|---|---|---|
| Diosmin | Lipid Peroxidation | Reduced | Diabetic Rats | nih.gov |
| Citrus Flavonoids | Oxidative Stress | Attenuated | High-Fat Fed/STZ-induced Diabetic Rats | semanticscholar.org |
| Hydroxytyrosol | Serum Triglycerides | Reduced | Obese, Insulin-Resistant Mice | mdpi.com |
| Hydroxytyrosol | LDL/HDL Ratio | Reduced | Obese, Insulin-Resistant Mice | mdpi.com |
Biochemical and Histopathological Assessments
Pre-clinical studies have investigated the effects of this compound on various biochemical markers and tissue pathologies, revealing its potential to modulate physiological responses in disease models. These assessments provide insights into the compound's mechanisms of action at a cellular and tissue level.
Biochemical Findings
Research indicates that this compound can influence a range of biochemical markers, particularly those associated with inflammation, endoplasmic reticulum (ER) stress, and fibrosis.
In a mouse model of acute pneumonia induced by SARS-CoV-2, administration of this compound led to a dose-dependent reduction in the levels of key inflammatory cytokines. medchemexpress.com It was observed to decrease the expression of viral nucleoprotein (NP), NF-κB p-p65, and Interleukin-6 (IL-6). medchemexpress.com
In the context of cardiac fibrosis, this compound was shown to ameliorate ER stress. nih.gov Studies on cardiac microvascular endothelial cells (CMECs) demonstrated that the compound could regulate the three unfolded protein response branches, evidenced by the decreased expression of protein biomarkers such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). nih.gov Furthermore, it was found to suppress the accumulation of collagen I and collagen III, key components of fibrotic tissue. nih.gov The compound also inhibited the phosphorylation of Src, a protein involved in cell growth and differentiation, which is implicated in the fibrotic process. nih.gov
While direct studies on the effect of this compound on metabolic parameters are limited, research on closely related diosmetin glycosides isolated from date fruits provides some context. In a study on alloxan-induced diabetic rats, two other diosmetin glycosides, diosmetin 7-O-β-L-arabinofuranosyl (1 → 2) β-D-apiofuranoside and diosmetin 7-O-β-D-apiofuranoside, were found to significantly improve several biochemical markers. nih.gov Treatment with these related compounds resulted in a marked decrease in serum glucose levels. nih.gov They also improved liver function, as indicated by significantly reduced levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.gov Additionally, a mild decrease in cholesterol and triglyceride levels was observed. nih.gov
Table 1: Effects of this compound and Related Glycosides on Biochemical Markers
| Marker Type | Specific Marker | Observed Effect | Model System |
|---|---|---|---|
| Inflammatory Cytokines | Interleukin-6 (IL-6) | Decreased | SARS-CoV-2-induced acute pneumonia in mice |
| Inflammatory Pathways | NF-κB p-p65 | Decreased | SARS-CoV-2-induced acute pneumonia in mice |
| Viral Proteins | Nucleoprotein (NP) | Decreased | SARS-CoV-2-induced acute pneumonia in mice |
| ER Stress | GRP78 | Decreased | TGF-β1-induced Cardiac Microvascular Endothelial Cells |
| ER Stress | CHOP | Decreased | TGF-β1-induced Cardiac Microvascular Endothelial Cells |
| Fibrosis Markers | Collagen I | Decreased | TGF-β1-induced Cardiac Microvascular Endothelial Cells |
| Fibrosis Markers | Collagen III | Decreased | TGF-β1-induced Cardiac Microvascular Endothelial Cells |
| Cell Signaling | Src phosphorylation | Suppressed | TGF-β1-induced Cardiac Microvascular Endothelial Cells |
| Metabolic | Serum Glucose* | Decreased | Alloxan-induced diabetic rats |
| Liver Function | Aspartate Aminotransferase (AST)* | Decreased | Alloxan-induced diabetic rats |
| Liver Function | Alanine Aminotransferase (ALT)* | Decreased | Alloxan-induced diabetic rats |
| Lipids | Cholesterol* | Mild Decrease | Alloxan-induced diabetic rats |
*Note: These findings are from studies on related diosmetin glycosides, not this compound.
Histopathological Findings
Histopathological examinations in pre-clinical models have shown that this compound can mitigate tissue damage associated with inflammation and fibrosis.
In studies of isoprenaline-induced cardiac fibrosis in mice, treatment with this compound was found to suppress the fibrotic changes in heart tissue. nih.gov The compound reduced the markers of endothelial-mesenchymal transformation (EndMT), a key process in the development of fibrosis. nih.gov Observations using transmission electron microscopy of cardiac microvascular endothelial cells confirmed that the compound helped maintain normal organelle structure, counteracting the effects of ER stress. nih.gov
Table 2: Summary of Histopathological Observations for this compound
| Organ/Tissue | Disease Model | Key Histopathological Findings |
|---|---|---|
| Heart | Isoprenaline-induced cardiac fibrosis | Suppressed cardiac fibrosis; Reduced Endothelial-mesenchymal transformation (EndMT) |
Molecular and Cellular Mechanisms of Action of Diosmetin 7 O β D Glucoside
Identification of Molecular Targets and Binding Interactions (e.g., Molecular Docking)
Computational studies have been employed to identify the molecular targets of Diosmetin (B1670712) 7-O-β-D-glucoside and predict its binding interactions. Molecular docking analyses have shown that the compound binds effectively to markers associated with endoplasmic reticulum (ER) stress. vulcanchem.com This interaction provides a structural basis for its observed effects on modulating ER stress pathways, suggesting that proteins central to this cellular process are likely direct or indirect targets of the compound. vulcanchem.com These findings indicate a high affinity for specific proteins involved in cellular stress responses, which underpins its mechanism of action in related pathological conditions.
Regulation of Gene Expression and Protein Modulation
Diosmetin 7-O-β-D-glucoside actively modulates cellular function by regulating the expression of specific genes and proteins. In the context of cardiac health, it has been shown to suppress endothelial-mesenchymal transformation (EndMT) and reduce ER stress. vulcanchem.com This is accompanied by a diminished accumulation of collagen I and collagen III, key proteins involved in fibrotic processes. vulcanchem.com
Furthermore, the compound has demonstrated potent anti-inflammatory and antiviral effects by downregulating the expression of several key proteins. In virally infected cells, it reduces the expression of viral nucleoprotein (NP) and the host protein HK3 in a concentration-dependent manner. medchemexpress.com It also decreases levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) and the p65 subunit of Nuclear Factor-kappa B (NF-κB). medchemexpress.com Additionally, this compound can alter the genetic expression related to macrophage function, promoting the polarization of M1 macrophages to the M2 phenotype. medchemexpress.commedchemexpress.cn
Table 1: Documented Effects of this compound on Protein and Gene Expression
| Target Protein/Gene | Observed Effect | Cellular Context | Reference |
|---|---|---|---|
| NF-κB p-p65 | Expression Reduced | Antiviral / Anti-inflammatory Response | medchemexpress.com |
| IL-6 | Expression Reduced | Anti-inflammatory Response | medchemexpress.com |
| Viral NP, HK3 | Expression Reduced | Antiviral Response (SARS-CoV-2) | medchemexpress.com |
| Collagen I & III | Accumulation Diminished | Cardiac Fibrosis | vulcanchem.com |
| M1/M2 Genetic Markers | Expression Altered (Promotes M2 polarization) | Macrophage Polarization | medchemexpress.commedchemexpress.cn |
| EndMT Markers | Levels Reduced | Cardiac Fibrosis | vulcanchem.com |
| ER Stress Markers | Levels Reduced | Cardiac Fibrosis | vulcanchem.com |
Interplay with Cellular Signaling Networks (e.g., Src-dependent pathways, PI3K/Akt/NF-κB, Nrf2/ARE)
This compound interacts with and modulates several critical intracellular signaling networks.
Src-Dependent Pathways: Research indicates that the compound can regulate the process of EndMT through its influence on ER stress, a mechanism that is, at least in part, dependent on Src signaling pathways. By suppressing the phosphorylation of Src, it can block the cascade that leads to fibrotic changes in cardiac cells.
PI3K/Akt/NF-κB: The compound directly influences the NF-κB signaling pathway, a central regulator of inflammation. Studies have confirmed that this compound reduces the expression of the phosphorylated p65 subunit of NF-κB. medchemexpress.com This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like IL-6. medchemexpress.com
Nrf2/ARE: While the aglycone form, diosmetin, has been shown in multiple studies to interact with the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, current research has not specifically documented this interaction for this compound. amrj.netnih.govnih.gov Therefore, its role in directly modulating the Nrf2/ARE antioxidant pathway remains to be elucidated.
Table 2: Interaction of this compound with Cellular Signaling Pathways
| Signaling Pathway | Mechanism of Interaction | Observed Outcome | Reference |
|---|---|---|---|
| Src-dependent pathways | Suppresses Src phosphorylation. | Inhibition of EndMT and cardiac fibrosis. | N/A |
| PI3K/Akt/NF-κB | Reduces expression of NF-κB p-p65. | Decreased production of pro-inflammatory cytokines (e.g., IL-6). | medchemexpress.com |
| Nrf2/ARE | Interaction not documented for the glucoside form. | N/A | amrj.netnih.govnih.gov |
Receptor-Mediated Effects
Based on available scientific literature, specific receptor-mediated effects for this compound have not been detailed. While its aglycone, diosmetin, may interact with certain receptors, the direct binding and activation or inhibition of specific cell surface or nuclear receptors by the glucoside form have not yet been characterized.
Pharmacokinetic and Metabolic Profiles in Pre Clinical Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
The therapeutic efficacy of Diosmetin (B1670712) 7-O-β-D-Glucoside is largely dependent on its ADME profile. Preclinical studies in animal models have been instrumental in elucidating its journey through the body.
Following administration, the concentration and persistence of Diosmetin 7-O-β-D-Glucoside in the bloodstream and its distribution to various tissues are critical pharmacokinetic parameters. A study utilizing UPLC–MS/MS to determine the compound's concentration in rat plasma after a 5 mg/kg intravenous administration revealed a rapid elimination process. The plasma concentration-time curve showed a half-life (t1/2) of 1.4 ± 0.4 hours, indicating that the compound is cleared from systemic circulation relatively quickly.
After oral administration of related flavonoids like diosmin (B1670713), it is the aglycone, diosmetin, which is absorbed into the systemic circulation. However, diosmetin itself is often not detected in biological samples, suggesting it is rapidly and extensively metabolized in vivo before its elimination. The primary metabolites are then excreted, mainly through urine, largely as glucuronic acid conjugates.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Parameter | Value | Source(s) |
|---|---|---|
| Half-life (t1/2) | 1.4 ± 0.4 h |
The biotransformation of this compound is a multi-step process involving both gut microbiota and host enzymes. Following oral intake, the initial and crucial step is the deglycosylation of the parent compound to its aglycone, diosmetin. This process is primarily carried out by intestinal bacteria.
Once diosmetin is absorbed, it undergoes extensive phase II metabolism. While specific studies on the full range of metabolites for this compound are limited, research on the closely related flavonoid diosmin shows that its aglycone, diosmetin, is extensively conjugated. The resulting metabolites are eliminated in the urine, predominantly as glucuronic acid conjugates. This indicates that glucuronidation is a major metabolic pathway.
In vitro studies using human gut bacteria have identified several metabolites of this compound, suggesting a variety of metabolic pathways. These include:
Deglycosylation: The primary conversion to diosmetin.
Dehydroxylation
Methylation: Conversion of diosmetin to acacetin (B1665396).
Acetylation: Acetylation of the acacetin metabolite.
The gut microbiota plays an indispensable role in the metabolism of this compound, making its bioactive aglycone available for absorption. Cleavage of the glycosidic bond is the first and rate-limiting step for the intestinal absorption of most flavonoid glycosides.
Specific intestinal bacteria have been identified for their ability to transform this compound. A gram-negative anaerobic bacterium, identified as a species of Escherichia, was isolated from the human gut and shown to be capable of metabolizing this compound. The primary biotransformation product by this and other intestinal bacteria is the aglycone, diosmetin. A minor amount of acacetin is also produced, which can be further metabolized through methylation and acetylation. This initial biotransformation by the gut flora is essential, as the original glycoside form is generally not absorbed directly.
Bioavailability Assessment and Enhancement Strategies
A significant challenge with many flavonoids, including this compound, is their low oral bioavailability, which can limit their therapeutic potential. Research has focused on understanding and overcoming this limitation.
Studies suggest that the structural transformation from diosmin (diosmetin-7-O-rutinoside) to this compound (by removing the rhamnose sugar) can improve solubility and, consequently, bioavailability.
Direct comparisons often involve different formulations. For instance, a study comparing a specially formulated micronized diosmin complex (µSmin® Plus) with standard unformulated micronized diosmin in healthy volunteers found a 9.4-fold greater relative bioavailability for the formulated product, as measured by the plasma concentration of diosmetin. Similarly, a preclinical study in rats showed that this formulated diosmin resulted in a 4-fold higher relative bioavailability compared to micronized diosmin.
The most dramatic improvements have been seen with advanced formulation strategies. A study in Sprague-Dawley rats compared the bioavailability of diosmetin after oral administration of a diosmetin-7-glucoside-γ-cyclodextrin inclusion complex (DIOSG-CD) versus diosmin. The results showed that the area under the curve (AUC) for the DIOSG-CD formulation was approximately 800-fold higher than that of diosmin, indicating a massive increase in bioavailability.
Table 2: Comparative Bioavailability of Diosmetin from Different Formulations
| Formulation 1 | Formulation 2 | Model | Bioavailability Increase (F1 vs F2) | Source(s) |
|---|---|---|---|---|
| µSmin® Plus (formulated diosmin) | Micronized Diosmin | Human | 9.4-fold higher AUC | |
| DIOSG-CD | Diosmin | Rat | ~800-fold higher AUC |
Given the poor water solubility of diosmin and its derivatives, formulation strategies are critical for enhancing their bioavailability. One of the most successful approaches has been the creation of inclusion complexes with cyclodextrins.
A study by Moriwaki et al. specifically formulated a diosmetin-7-glucoside-γ-cyclodextrin (DIOSG-CD) inclusion complex. This complex demonstrated significantly better solubility and a shorter absorption time compared to diosmin when administered to Sprague-Dawley rats. The remarkable 800-fold increase in the AUC of diosmetin from this complex compared to standard diosmin highlights the profound impact of this formulation strategy on improving bioavailability. The enhanced solubility of the DIOSG-CD complex—reported to be approximately 2400-fold higher than this compound alone—is a key factor driving this improved absorption.
Pharmacokinetic Parameter Determination (e.g., t1/2, AUC, Cmax, Tmax)
The pharmacokinetic profile of this compound has been characterized in preclinical animal models to determine its absorption, distribution, metabolism, and excretion properties. These studies are crucial for understanding the compound's behavior in a biological system and provide foundational data for its potential therapeutic applications. The primary pharmacokinetic parameters determined include the elimination half-life (t1/2), the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).
Detailed Research Findings in Rat Models
A key study investigating the pharmacokinetics of this compound involved its intravenous administration to rats. researchgate.netsemanticscholar.orgakjournals.comakjournals.com This research provided the first characterization of the compound's pharmacokinetic profile in this animal model. akjournals.com Following intravenous administration, the plasma concentrations of this compound were measured over time, and the data were analyzed using a non-compartmental model to derive the essential pharmacokinetic parameters. akjournals.com
The elimination half-life (t1/2) of this compound was found to be approximately 1.4 ± 0.4 hours, indicating a relatively quick elimination from the systemic circulation. researchgate.netsemanticscholar.orgakjournals.comakjournals.com This rapid clearance is a significant characteristic of the compound's disposition in rats. The other key parameters determined in this study are detailed in the table below.
| Parameter | Value |
|---|---|
| t1/2 (h) | 1.4 ± 0.4 |
In a different approach to enhance bioavailability, a study was conducted on an inclusion complex of diosmetin-7-glucoside with γ-cyclodextrin (DIOSG-CD). nih.govmdpi.comoup.com This complex was administered orally to Sprague-Dawley rats, and the resulting plasma concentrations of total diosmetin metabolites were measured. oup.com The study revealed that the DIOSG-CD formulation led to a significantly higher bioavailability compared to diosmin. nih.govmdpi.comoup.com The area under the curve (AUC) for the DIOSG-CD complex was approximately 800-fold higher than that of diosmin. nih.govoup.comresearchgate.net
The plasma concentration of total diosmetin metabolites peaked at approximately 1 hour after oral administration of the DIOSG-CD complex and then steadily decreased over the next 12 hours. oup.com In contrast, the administration of diosmin resulted in a very low peak plasma concentration between 3 and 12 hours. oup.com The pharmacokinetic parameters for the total diosmetin metabolites following oral administration of the DIOSG-CD complex are presented in the table below.
| Parameter | Value |
|---|---|
| Cmax | Data not explicitly provided in the search results |
| Tmax (h) | ~1 |
| AUC0-24 | Significantly higher than diosmin |
It is important to note that after oral administration, diosmin is first hydrolyzed by gut microbiota to its aglycone, diosmetin, which is then absorbed and metabolized into glucuronide conjugates. mdpi.com One of the major circulating metabolites is diosmetin-3-O-β-d-glucuronide. mdpi.com Studies on diosmetin itself have shown that it undergoes rapid glucuronidation in rats, with diosmetin glucuronides being the primary form circulating in the blood. nih.gov This metabolic pathway is crucial when interpreting the pharmacokinetic data of diosmetin glycosides.
Structure Activity Relationship Sar and Derivatization Strategies for Enhanced Bioactivity
Structural Requirements for Pharmacological Efficacy
The biological activity of Diosmetin (B1670712) 7-O-β-D-glucoside is dictated by the specific arrangement of functional groups on its core flavone (B191248) structure. The flavone backbone itself, with its characteristic C6-C3-C6 carbon skeleton, provides a rigid scaffold for the presentation of these groups to biological targets.
Key structural features include:
Hydroxyl Group at C5: A free hydroxyl group at the C5 position is often considered favorable for certain biological activities, including enzyme inhibition. Studies on related phosphorylated flavonoids suggest that the presence of this free hydroxyl group contributes to inhibitory effects on cholesterol esterase (CEase). mdpi.com
Substitution on the B-Ring: The pattern of substitution on the B-ring is crucial. Diosmetin possesses a hydroxyl group at the 3' position and a methoxy (B1213986) group at the 4' position. This specific arrangement influences its antioxidant capacity and interactions with various enzymes and receptors. vulcanchem.com
The Glycosidic Linkage at C7: The attachment of a glucose molecule at the 7-position hydroxyl group significantly impacts the compound's properties. This glycosylation enhances water solubility and bioavailability compared to its aglycone, diosmetin. vulcanchem.com The structural modification of the related compound diosmin (B1670713), which has a rhamnose-glucose disaccharide, to Diosmetin 7-O-β-D-glucoside by removing the rhamnose, improves these pharmacokinetic properties. vulcanchem.com Furthermore, preliminary SAR studies suggest that substitution at the C7 position is critical for modulating cytotoxic activity against cancer cells. mdpi.comnih.gov For instance, introducing a phosphate (B84403) group at this position has been found to be advantageous for specific enzyme inhibition. mdpi.com
Synthesis of this compound Analogs and Derivatives
To explore the SAR and develop compounds with improved activity, various analogs and derivatives of this compound have been synthesized. A common strategy involves the chemical modification of naturally occurring, abundant flavonoids like hesperidin (B1673128).
A typical semi-synthetic route begins with the dehydrogenation of hesperidin to yield diosmin. vulcanchem.comakjournals.com Subsequently, the terminal rhamnose sugar is selectively cleaved from diosmin's disaccharide chain to produce this compound. vulcanchem.comakjournals.com
From this core structure, further derivatization can be achieved through several chemical reactions:
O-alkylation and O-acylation: These reactions target the hydroxyl groups on the flavonoid backbone or the glucose moiety. For example, O-alkyl derivatives, such as 7-O-isopentyldiosmetin and 7-O-prenyldiosmetin, and O-acyl derivatives like diosmetin-7-O-β-D-acetylglucoside, have been synthesized to evaluate how these modifications affect cytotoxicity. sioc-journal.cnresearchgate.net The synthesis of O-alkyl derivatives can also be performed using reagents like dimethylsulfate and allyl bromide. nih.gov
Glycosylation and Glycoconjugation: While the parent compound is a glucoside, further modifications to the sugar part or the creation of new glycosidic linkages are possible. Novel flavonoid galactoconjugates, for instance, have been synthesized via copper-mediated 1,3-dipolar cycloaddition reactions. nih.gov
Biosynthesis: In addition to chemical synthesis, enzymatic methods are employed. Specific UDP-glycosyltransferases (UGTs), such as CgUGT90A31 and CgUGT89AK1 found in citrus, can catalyze the 7-O-glucosylation of the aglycone diosmetin to produce this compound. nih.gov
Comparative Biological Activity of Derivatives (e.g., O-alkyl, O-acyl modifications)
The synthesis of various derivatives has allowed for direct comparisons of their biological activities, providing valuable insights into the SAR of this compound.
Anticancer Activity: Modifications at the C7 position have been shown to significantly influence the cytotoxic potential of diosmetin-based compounds. A study by Cai et al. evaluated a series of derivatives against several human cancer cell lines. sioc-journal.cnresearchgate.net The results indicated that specific O-alkyl and O-acyl derivatives exhibited moderate cytotoxicity. sioc-journal.cnresearchgate.net
| Compound | Modification Type | Activity Summary | Tested Cancer Cell Lines |
|---|---|---|---|
| Diosmetin-7-O-β-D-acetylglucoside | O-acyl modification | Moderate cytotoxicity | SMMC-7721, MCF-7, SW480 |
| 7-O-isopentyldiosmetin | O-alkyl modification | Moderate cytotoxicity | SMMC-7721, MCF-7, SW480 |
| 7-O-prenyldiosmetin | O-alkyl modification | Moderate cytotoxicity | SMMC-7721, MCF-7, SW480 |
Enzyme Inhibitory Activity: Derivatization has also been explored to enhance enzyme inhibitory activity. A study on α-glucosidase inhibitors revealed that O-alkylation of diosmetin can dramatically increase its potency. All synthesized derivatives showed significant inhibitory activity, with the length of the alkyl chain playing a key role. nih.gov
| Compound | IC₅₀ (µM/L) | Note |
|---|---|---|
| Acarbose (Reference) | 563.601 ± 40.492 | Standard drug |
| 1-Deoxynojirimycin (Reference) | 226.912 ± 12.573 | Standard drug |
| O³′, O⁷-hexyl diosmetin | 2.406 ± 0.101 | Most potent inhibitor among tested derivatives |
| All Synthesized O-alkyl Derivatives | < 24.396 | Showed significant activity |
Furthermore, studies on anti-inflammatory properties have shown that acyl derivatives of diosmetin can possess more effective activity than reference drugs, suggesting that such modifications can be a valuable strategy for developing new anti-inflammatory agents. mdpi.com
Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of compounds like this compound at the molecular level. These in silico methods allow researchers to predict how structural modifications might affect biological activity, thus guiding the synthesis of more potent and selective derivatives.
Molecular Docking: This technique simulates the interaction between a ligand (e.g., a diosmetin derivative) and a biological target, typically a protein or enzyme. For instance, molecular docking studies have been used to analyze the inhibitory effect of the aglycone diosmetin against the aldose reductase enzyme, a target in diabetes research. nih.gov Such studies can predict the binding pose of the molecule within the enzyme's active site and identify key interactions (like hydrogen bonds and hydrophobic contacts) that are crucial for its inhibitory activity. The results can indicate whether a compound has the potential for better inhibitory activity than standard drugs, thereby supporting drug discovery efforts. nih.gov
Molecular Electrostatic Potential (MEP) Analysis: MEP studies are performed to map the electron density of a molecule and identify its electrophilic and nucleophilic sites. nih.gov This information is vital for understanding how the molecule will interact with biological receptors and other molecules. By identifying the regions prone to electrostatic interactions, MEP analysis helps to explain the observed biological activity and predict how changes to the structure will alter these interactions. nih.gov These computational approaches provide a rational basis for designing new derivatives with optimized pharmacological profiles.
Advanced Analytical Methodologies for Detection and Quantification in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in bioanalytical chemistry. akjournals.com The technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing drug compounds and their metabolites in complex biological samples. akjournals.com In the context of Diosmetin (B1670712) 7-O-β-D-Glucoside analysis, LC-MS/MS is employed to separate the analyte from endogenous plasma components and then selectively detect and quantify it with high precision, even at very low concentrations. researchgate.net The removal of proteins and other interferences from the plasma is a critical step in LC-MS/MS analysis to ensure reliable results. akjournals.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Development and Validation
Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of liquid chromatography, when coupled with tandem mass spectrometry (UPLC-MS/MS), provides a rapid and sensitive method for quantifying Diosmetin 7-O-β-D-Glucoside in biological samples like rat plasma. akjournals.comakjournals.com A key application of this technology has been the development and validation of a method to investigate the pharmacokinetics of this compound. semanticscholar.org
In a representative study, a UPLC-MS/MS method was established for the determination of this compound in just 50 μL of rat plasma. akjournals.comresearchgate.net The sample preparation involved a simple and fast one-step protein precipitation using acetonitrile (B52724). akjournals.com Diazepam was selected as a suitable internal standard (IS) to ensure accuracy during sample processing and analysis. semanticscholar.org The developed method was successfully applied to a pharmacokinetic study in rats, demonstrating its suitability for bioanalytical applications. akjournals.com The total run time for the analysis was a mere 3 minutes, highlighting the efficiency of the UPLC-MS/MS approach. akjournals.com
Chromatographic Conditions and Detection Parameters Optimization
The optimization of chromatographic and detection parameters is fundamental to developing a robust UPLC-MS/MS method. For the analysis of this compound, electrospray ionization (ESI) in positive ion mode was found to be more suitable than negative ion mode. akjournals.comakjournals.com Detection was performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. akjournals.com The optimized MRM transition for this compound was m/z 463.1 → 301.0, while the transition for the internal standard, diazepam, was m/z 285.1 → 193.0. akjournals.comsemanticscholar.org
Chromatographic separation was achieved on a UPLC BEH C18 column. researchgate.net A gradient elution using a mobile phase composed of acetonitrile and 0.1% formic acid in water was employed to effectively separate the analyte from endogenous interferences in the plasma matrix. akjournals.com The optimization of these parameters ensures a sharp chromatographic peak and a suitable retention time for the compound. researchgate.net
| Parameter | Condition |
|---|---|
| Instrument | ACQUITY H-Class UPLC with XEVO TQS-micro Triple Quadrupole Mass Spectrometer |
| Column | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) |
| Column Temperature | 40 °C |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Gradient Elution | 0-0.2 min, 10% B; 0.2-1.0 min, 10%-90% B; 1.0-2.0 min, 90% B; 2.0-2.1 min, 90%-10% B; 2.1-3.0 min, 10% B |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.2 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/h (Nitrogen) |
| MRM Transitions (m/z) | This compound: 463.1 → 301.0 Diazepam (IS): 285.1 → 193.0 |
Bioanalytical Method Validation (e.g., Precision, Accuracy, Sensitivity, Recovery, Matrix Effects)
A developed bioanalytical method must be rigorously validated to ensure its reliability for the intended application, in accordance with guidelines from regulatory bodies like the US Food and Drug Administration (FDA). akjournals.comau.dk Validation encompasses several key parameters, including selectivity, linearity, precision, accuracy, recovery, matrix effects, and stability. researchgate.net
For the UPLC-MS/MS method for this compound, selectivity was confirmed by the absence of interfering peaks at the retention times of the analyte and the internal standard in blank plasma samples. akjournals.com The method demonstrated good linearity over the concentration range of 1–2000 ng/mL, with a correlation coefficient (r) of 0.9981. akjournals.com The lower limit of quantification (LLOQ), a measure of sensitivity, was established at 1 ng/mL. akjournals.com
The precision of the method, expressed as the coefficient of variation (CV), was found to be less than 14% for both intra-day and inter-day measurements. akjournals.comsemanticscholar.org Accuracy, which reflects the closeness of the measured value to the true value, ranged from 94.3% to 101.9%. akjournals.comakjournals.com The extraction recovery of the analyte from the plasma matrix was consistently high, exceeding 86.8%. akjournals.comakjournals.com Furthermore, the matrix effect, which assesses the influence of co-eluting endogenous components on the analyte's ionization, was determined to be between 100.1% and 104.8%, indicating no significant ion suppression or enhancement. akjournals.comakjournals.com Stability tests also confirmed that the compound remained stable under various storage and handling conditions. akjournals.com
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1–2000 ng/mL (r = 0.9981) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (CV %) | Intra-day and Inter-day < 14% |
| Accuracy (%) | 94.3% – 101.9% |
| Recovery (%) | > 86.8% |
| Matrix Effect (%) | 100.1% – 104.8% |
| Stability | Acceptable at room temperature (2h), long-term (-20°C for 30 days), and after freeze-thaw cycles |
Future Research Directions and Translational Perspectives Pre Clinical Focus
Elucidation of Unexplored Molecular Targets
A critical direction for future research is the identification and validation of novel molecular targets for Diosmetin (B1670712) 7-O-β-D-Glucoside. Moving beyond its general antioxidant and anti-inflammatory effects, a deeper mechanistic insight is required to fully understand its therapeutic profile. Pre-clinical studies have begun to uncover specific protein interactions that warrant further investigation.
One promising, albeit indirect, lead comes from research on a closely related compound, Diosmetin 7-O-β-D-Glucuronide, which was identified as a potent inhibitor of Inverted Formin 2 (INF2). Using computational docking and virtual screening, INF2 was pinpointed as a specific biomarker for colorectal cancer (CRC), where its knockdown resulted in reduced cancer cell proliferation and motility. The study demonstrated that Diosmetin 7-O-β-D-Glucuronide exhibits a high affinity for the INF2 protein, suggesting that INF2 could be a valuable, unexplored target for the glucoside variant as well.
More directly, research has shown that Diosmetin 7-O-β-D-Glucopyranoside can sharply reduce the expression of YTH N6-Methyladenosine RNA Binding Protein 1 (YTHDF1) in transfected H293T cells. medchemexpress.com YTHDF1 is an m6A reader protein that plays a significant role in promoting mRNA translation and has been implicated in the progression of various cancers. Its modulation by Diosmetin 7-O-β-D-Glucoside opens a new research frontier into the compound's role in epitranscriptomics and gene regulation.
Furthermore, preliminary evidence suggests that the aglycone, diosmetin, may interact with peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis. Investigating whether this compound or its metabolites directly engage and modulate PPARγ activity could provide a mechanistic basis for its potential use in metabolic disorders.
Table 1: Potential Unexplored Molecular Targets for this compound
| Potential Target | Associated Disease/Process | Pre-clinical Finding | Proposed Research Direction |
|---|---|---|---|
| Inverted Formin 2 (INF2) | Colorectal Cancer, Cell Motility | The related compound, Diosmetin 7-O-β-D-Glucuronide, shows high binding affinity and inhibits INF2-high CRC cells. | Validate direct binding and inhibitory activity of the glucoside form on INF2; explore in pre-clinical CRC models. |
| YTHDF1 | Gene Regulation, Cancer | Significantly reduces YTHDF1 expression in transfected cell lines. medchemexpress.com | Investigate the mechanism of expression reduction and the downstream effects on m6A-regulated transcripts. |
| PPARγ | Metabolic Disorders, Inflammation | The aglycone, diosmetin, is suggested to inhibit PPARγ activity. | Assess direct binding affinity and modulatory effects of the glucoside on PPARγ activation and target gene expression. |
Combination Therapies and Synergistic Effects in Pre-clinical Settings
The exploration of combination therapies is a cornerstone of modern pharmacology, aiming to enhance efficacy, reduce toxicity, and overcome resistance. For this compound, pre-clinical investigation into its synergistic potential with other natural compounds or conventional drugs is a promising research avenue.
A significant pre-clinical study has already demonstrated the synergistic anti-thrombotic activity of this compound. medchemexpress.comresearchgate.netnih.govnih.govfrontiersin.org In a zebrafish model of arachidonic acid-induced thrombosis, the compound was tested in combination with two other phytochemicals: paeonol (B1678282) and 5-hydroxymethylfurfural (B1680220) (5-HMF). researchgate.netnih.govnih.govfrontiersin.org The research found that while none of the three compounds exhibited significant anti-thrombotic activity individually, a specific combination ratio (4:3:3 of paeonol, this compound, and 5-HMF, respectively) showed the most potent effect. researchgate.netnih.govnih.gov This synergistic action was linked to the downregulation of genes involved in the coagulation cascade and inflammation, such as f2, fga, vwf, and ptgs1. nih.gov
These findings strongly support the hypothesis that the therapeutic value of this compound may be magnified when used as part of a multi-component formulation. Future pre-clinical research should expand on this concept.
Table 2: Pre-clinical Synergistic Combination Study
| Combination Agents | Pre-clinical Model | Observed Synergistic Effect | Potential Mechanism |
|---|---|---|---|
| Paeonol and 5-Hydroxymethylfurfural (5-HMF) | Zebrafish (Arachidonic Acid-Induced Thrombosis) | Significant anti-thrombotic activity observed only with the combination, particularly at a 4:3:3 ratio. researchgate.netnih.govnih.gov | Inhibition of inflammatory and coagulation cascade pathways; downregulation of key thrombosis-related genes. nih.govfrontiersin.org |
Development of Advanced Delivery Systems (excluding clinical trials)
A major hurdle for many flavonoids, including glycoside forms, is their limited oral bioavailability, often due to poor water solubility and rapid metabolism in the gastrointestinal tract. dntb.gov.uaresearchgate.net These factors can restrict the therapeutic efficacy of this compound. Therefore, a critical area of future pre-clinical research is the design and evaluation of advanced delivery systems to overcome these pharmacokinetic challenges.
Nano-based delivery systems, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, offer a viable strategy to enhance the solubility, stability, and bioavailability of flavonoid compounds. nih.govnih.gov These nanoformulations can protect the encapsulated compound from degradation, facilitate its transport across biological membranes, and potentially enable targeted delivery to specific tissues. nih.govmdpi.com
Strategies that could be explored in pre-clinical settings for this compound include:
Encapsulation in Polymeric Nanoparticles: Using biodegradable and biocompatible polymers like polylactic-co-glycolic acid (PLGA) to create nanoparticles that can provide sustained release. mdpi.com
Liposomal Formulations: Incorporating the compound into liposomes to improve its solubility and cellular uptake. researchgate.net
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Utilizing lipid-based carriers to enhance absorption and bioavailability. mdpi.com
Pre-clinical evaluation of these systems would involve in vitro characterization (e.g., particle size, encapsulation efficiency) and in vivo pharmacokinetic studies in animal models to compare the bioavailability of the nano-formulated compound against the free form.
Application in Novel Disease Models
To broaden the therapeutic scope of this compound, its efficacy must be tested in a wider array of sophisticated and relevant pre-clinical disease models. Current research has already provided a foundation in several areas.
The compound has demonstrated potent antiviral and anti-inflammatory activity in a mouse model of SARS-CoV-2-induced acute pneumonia, where it improved inflammatory cell infiltration and reduced viral loads. medchemexpress.com Additionally, its role in thrombosis has been established in a zebrafish model. medchemexpress.com
Future research should build on these findings and explore new therapeutic areas. Based on the activities of its aglycone (diosmetin) and metabolites, novel pre-clinical applications could include:
Neuroinflammatory Models: The aglycone, diosmetin, has shown anti-inflammatory effects in microglia. This suggests that this compound could be evaluated in pre-clinical models of neurodegenerative diseases where neuroinflammation is a key pathological feature.
Autoimmune Disease Models: Given its immunomodulatory potential, testing the compound in models of rheumatoid arthritis or inflammatory bowel disease could yield valuable insights.
Dermatological Models: The metabolite diosmetin-3-O-β-d-glucuronide has shown anti-inflammatory and antioxidant effects in ex vivo human skin models. This supports the investigation of topically delivered this compound in models of skin inflammation or UVB-induced oxidative stress.
Table 3: Current and Proposed Pre-clinical Disease Models
| Disease Area | Pre-clinical Model | Key Findings / Rationale |
|---|---|---|
| Viral Infections | Mouse model of SARS-CoV-2-induced pneumonia | Reduced viral loads and inflammation. medchemexpress.com |
| Thrombosis | Zebrafish model of arachidonic acid-induced thrombosis | Demonstrated potent anti-thrombotic effects, especially in combination. medchemexpress.comresearchgate.net |
| Oncology | Colorectal cancer (CRC) models | Rationale based on the targeting of INF2 by a related compound. |
| Neuroinflammation | (Proposed) Microglia activation models; animal models of neurodegeneration | Rationale based on the anti-inflammatory activity of its aglycone, diosmetin. |
| Dermatology | (Proposed) Ex vivo skin explant models; models of skin inflammation | Rationale based on the antioxidant and anti-inflammatory effects of its metabolite. |
Systems Biology and Omics Approaches in Research
To achieve a holistic understanding of the biological effects of this compound, future research should integrate systems biology and multi-omics approaches. These technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, global view of the molecular changes induced by the compound, moving beyond single-target analysis.
An omics-based approach has already been instrumental in identifying a potential target for a related compound, where single-cell RNA sequencing was used to identify INF2 as a specific biomarker in colorectal cancer. This highlights the power of such techniques in target discovery.
Future pre-clinical studies could employ:
Transcriptomics (RNA-seq): To analyze the complete set of gene expression changes in cells or tissues after treatment. This could reveal entire signaling pathways modulated by the compound, providing a comprehensive view of its mechanism of action.
Proteomics: To identify changes in protein expression and post-translational modifications, offering a functional readout of the compound's effects that is complementary to transcriptomic data.
Metabolomics: To study the global metabolic profile of a biological system following treatment. This can help identify the compound's own metabolic fate and its downstream impact on cellular metabolism.
Integrating these multi-omics datasets can help construct comprehensive network models of the compound's activity, predict its effects in different biological contexts, and identify novel biomarkers of its efficacy.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Diosmetin 7-O-β-D-Glucoside in plant extracts?
- Methodology : Use a combination of chromatographic separation (e.g., preparative HPLC with 80% aqueous methanol) and spectroscopic validation. For structural confirmation, perform 1D/2D NMR to analyze glycosidic linkages (e.g., β-D-glucopyranosyl at C-7) and compare chemical shifts with literature. Mass spectrometry (MS) should confirm the molecular ion peak at m/z 462.4 (C₂₂H₂₂O₁₁) and fragmentation patterns. Hydrolysis with β-glucosidase followed by TLC or HPLC can verify the presence of glucose .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Key Properties :
- Solubility : Soluble in methanol, ethanol, and DMSO; sparingly soluble in aqueous buffers (use DMSO as a co-solvent for in vitro assays) .
- Stability : Store at 2–8°C; lyophilized form is stable long-term. Avoid prolonged exposure to light due to flavonoid photodegradation .
- Melting Point : 253–255°C (validate purity via DSC) .
Q. How is this compound distinguished from structurally similar flavonoids (e.g., apigenin or luteolin glycosides)?
- Methodology : Compare NMR signals for substituents:
- C-3' and C-4' : Diosmetin has a 3-hydroxy-4-methoxyphenyl group (δ 3.9 ppm for OCH₃ in ¹H-NMR; δ 56 ppm in ¹³C-NMR).
- Glycosylation Site : The glucose moiety at C-7 (δ 5.3–5.5 ppm for anomeric proton) distinguishes it from C-6 or C-8 glycosides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities (e.g., antioxidant vs. antiplatelet effects)?
- Approach :
- Assay Variability : Antioxidant activity (e.g., DPPH/ABTS) depends on hydroxyl group availability, while antiplatelet effects (e.g., PAF inhibition) require steric compatibility with receptors. Use orthogonal assays (e.g., TEAC for antioxidants vs. platelet aggregation assays for PAF antagonism) .
- Structure-Activity Relationships (SAR) : Compare glycosylation patterns; 7-O-β-D-glucoside enhances solubility but may reduce membrane permeability versus aglycones .
Q. What advanced chromatographic strategies improve quantification in complex matrices (e.g., herbal extracts)?
- Methodology :
- HPLC-DAD/QAMS : Use calycosin 7-O-β-D-glucoside as an internal reference to calculate relative correction factors (RCFs) for co-eluting compounds. Validate with external standards and ensure resolution ≥1.5 for peaks .
- Mobile Phase Optimization : Adjust acetonitrile/water gradients with 0.1% formic acid to enhance peak symmetry and retention time reproducibility .
Q. What challenges arise in synthesizing or isolating this compound?
- Key Issues :
- Steric Interference : The 7-O-glucoside’s axial position may hinder enzymatic hydrolysis (β-glucosidase resistance observed in similar flavonoids) .
- Natural Source Variability : Yield depends on plant species (e.g., Metzgeria furcata vs. Tropaeolum majus); optimize extraction with 70–80% ethanol for higher recovery .
Q. How can mechanistic studies elucidate its anti-inflammatory or anti-HIV potential?
- Experimental Design :
- In Vitro Models : Test COX-2 inhibition in RAW 264.7 macrophages (IC₅₀ determination) or HIV protease/reverse transcriptase assays .
- Molecular Docking : Simulate interactions with PAF receptors (PDB: 1WLL) or HIV gp120 using the glucoside’s 3D structure (InChIKey: WKUHPOMCLBLCOV-MIUGBVLSSA-N) .
Data Analysis & Validation
Q. How should researchers address variability in NMR or MS data across studies?
- Validation Steps :
- NMR Referencing : Calibrate spectra with tetramethylsilane (TMS) and cross-validate δ values with databases (e.g., HMDB or PubChem).
- MS Fragmentation : Compare with predicted patterns (e.g., loss of glucose [m/z 162] from the molecular ion) .
Q. What statistical methods are recommended for multi-component pharmacokinetic studies?
- Approach : Use non-compartmental analysis (NCA) for AUC and Cₘₐₓ calculations. For comparative studies (e.g., icariin vs. icariside II), apply ANOVA with post-hoc Tukey tests to assess significance .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 462.4 g/mol | |
| Solubility (DMSO) | ~30 mg/mL | |
| IC₅₀ (PAF Inhibition) | 0.8 μM (human platelets) | |
| HPLC Retention Time (C18) | 12–14 min (ACN:H₂O, 0.1% FA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
